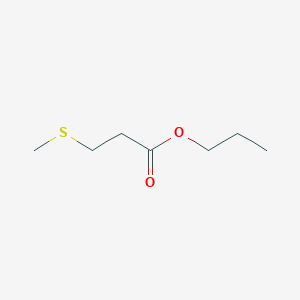

Propyl 3-(methylthio)propionate

Description

Properties

CAS No. |

690210-31-2 |

|---|---|

Molecular Formula |

C7H14O2S |

Molecular Weight |

162.25 g/mol |

IUPAC Name |

propyl 3-methylsulfanylpropanoate |

InChI |

InChI=1S/C7H14O2S/c1-3-5-9-7(8)4-6-10-2/h3-6H2,1-2H3 |

InChI Key |

UTOMWOGUUQOAAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CCSC |

Origin of Product |

United States |

Preparation Methods

General Reaction

The classical route to propyl 3-(methylthio)propionate involves the esterification of 3-(methylthio)propionic acid with propanol under acidic catalysis. This process typically requires:

- A carboxylic acid (3-(methylthio)propionic acid)

- An alcohol (propanol)

- An acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

- Heat to drive the equilibrium toward ester formation

Reaction Conditions and Notes

- Reaction temperature is usually maintained between 60°C to 120°C depending on the catalyst and solvent.

- Removal of water formed during esterification (e.g., via Dean-Stark apparatus) improves yield.

- Reaction time varies from several hours to overnight to achieve high conversion.

- Purification involves distillation under reduced pressure to isolate the ester product.

This method is straightforward but requires careful control of reaction conditions to prevent side reactions such as hydrolysis or oxidation of the sulfur group.

Michael Addition of Methyl Mercaptan to Unsaturated Carbonyls

Reaction Principle

An alternative synthesis involves the Michael addition of methyl mercaptan (CH3SH) to α,β-unsaturated carbonyl compounds such as acrylates or acrolein derivatives. This reaction forms the corresponding 3-(methylthio)propionate esters directly or their aldehyde precursors.

Catalysts and Conditions

- Pyridine derivatives or triallylamine can be used as catalysts or bases to facilitate the addition.

- Reaction temperatures range from 0°C to 80°C, often optimized around 20-30°C.

- The reaction can be conducted in batch or continuous flow systems for scalability.

- Organic acids (e.g., acetic acid) are sometimes premixed with the amine catalyst to improve selectivity and yield.

Example from Patent Literature

A process described involves reacting acrolein with methyl mercaptan in the presence of triallylamine and acetic acid, producing 3-methylthiopropanal, which is a key intermediate. The reaction is carried out at 0–30°C for about 30 minutes, followed by distillation under reduced pressure to isolate the product with minimal by-products (residual concentrate ~0.3% by weight).

Reaction Monitoring and Yield

Gas chromatography (GC) is used to monitor the reaction progress. For example, in a related system with dodecyl mercaptan and methyl acrylate, the desired product reached over 70% composition after 6 hours reflux, indicating that similar reactions with methyl mercaptan can achieve high conversion rates.

Reduction of 3-(Methylthio)propionaldehyde to 3-(Methylthio)propyl Alcohol

Importance of the Intermediate Alcohol

3-(Methylthio)propyl alcohol is an important intermediate that can be esterified with propionic acid or its derivatives to yield this compound.

Reduction Method

- The aldehyde 3-(methylthio)propionaldehyde (MMP) is reduced using sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

- The reaction is preferably done in 3-(methylthio)propyl alcohol or its mixtures with water or other solvents to stabilize both the aldehyde and the reducing agent.

- Temperature control is critical: reduction is performed at 0°C with slow addition of aldehyde to avoid polymerization or side reactions.

- After reduction, acidic aqueous hydrolysis converts intermediates to the alcohol, followed by filtration and solvent extraction to isolate the product.

Solvent Effects on Yield

Table 1 (summarized below) from a patent demonstrates the effect of different solvents on the yield of 3-(methylthio)propyl alcohol from 3-(methylthio)propionaldehyde reduction:

| Solvent | Yield Improvement Notes |

|---|---|

| Dichloromethane (CH2Cl2) | Moderate yield, standard solvent |

| Dimethylformamide (DMF) | Moderate yield, polar aprotic solvent |

| Methanol | Lower yield due to competing reactions |

| 3-(Methylthio)propyl alcohol | Highest yield, stabilizes reducing agent and aldehyde |

| Tetrahydrofuran (THF) | Moderate yield, commonly used ether solvent |

| Water | Low yield, possible hydrolysis side reactions |

Using 3-(methylthio)propyl alcohol as solvent significantly improves yield and process stability, facilitating industrial-scale production.

Final Esterification to this compound

After obtaining 3-(methylthio)propyl alcohol, the final step involves esterification with propionic acid or propionyl derivatives under acidic catalysis to yield this compound. This step follows standard esterification protocols as described in section 3.

Summary Table of Preparation Methods

| Method | Key Reactants | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Esterification of acid & alcohol | 3-(Methylthio)propionic acid + propanol | Acid catalyst, heat, water removal | Simple, well-known | Requires pure acid, long reaction times |

| Michael addition | Methyl mercaptan + acrolein or acrylates | Pyridine derivatives, triallylamine, 0–80°C | Direct formation of intermediates | Requires careful control, possible side reactions |

| Reduction of aldehyde | 3-(Methylthio)propionaldehyde + NaBH4 or LiAlH4 | 3-(Methylthio)propyl alcohol solvent, 0–20°C | High yield, stable intermediates | Sensitive to temperature, requires careful handling |

Chemical Reactions Analysis

Types of Reactions

Propyl 3-(methylthio)propionate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Propyl 3-(methylthio)propanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Applications in Flavoring and Fragrance

Propyl 3-(methylthio)propionate is primarily used as a flavoring agent due to its unique sensory properties. It contributes a distinctive sulfurous note that enhances the flavor profiles of various food products. Its applications include:

- Food Products : Used in sauces, snacks, and processed foods to enhance flavor.

- Fragrance Industry : Incorporated into perfumes and scented products for its unique olfactory characteristics.

Flavor Chemistry Studies

Research has demonstrated that this compound plays a significant role in the flavor profile of certain fruits and vegetables. For instance, studies on volatile sulfur compounds (VSCs) have shown that this compound can significantly influence the sensory attributes of tropical fruits such as durian and rambutan .

| Compound | Flavor Profile Contribution |

|---|---|

| This compound | Enhances sulfurous notes in fruit flavors |

| S-methyl thiobutyrate | Similar applications in flavor enhancement |

Recent studies have begun to explore the potential biological activities of this compound, particularly its antimicrobial properties. Preliminary findings suggest that it may exhibit inhibitory effects against certain bacterial strains, indicating potential applications in food preservation and safety.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 100 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

These results suggest that this compound could be effective in controlling microbial growth in food products.

Synthesis and Modification

The synthesis of this compound can be achieved through various chemical pathways, including esterification reactions involving propionic acid and methyl thioester derivatives. This versatility allows for modifications that can enhance its properties or tailor its applications.

Case Studies

Several case studies have documented the use of this compound in different contexts:

- Food Preservation : A study evaluated the effectiveness of this compound as a natural preservative in meat products, demonstrating its ability to extend shelf life while maintaining sensory quality.

- Flavor Enhancement in Beverages : Research focused on the incorporation of this compound into flavored beverages showed increased consumer preference due to enhanced taste profiles.

Mechanism of Action

The mechanism of action of propyl 3-(methylthio)propionate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may exert biological effects. The sulfur atom in the compound can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of Propyl 3-(methylthio)propionate with its methyl and ethyl analogs, as well as related sulfur-containing compounds:

Biological Activity

Propyl 3-(methylthio)propionate (CAS Number 13532-18-8) is a compound with significant biological activity and potential applications in various fields, including flavoring, fragrance, and possibly therapeutic areas. This article reviews the biological activity of this compound based on diverse sources, including toxicity studies, metabolic pathways, and its potential impacts on human health.

- Chemical Formula : C₇H₁₄O₂S

- Molecular Weight : 162.25 g/mol

- IUPAC Name : Propyl 3-(methylthio)propanoate

- Structure : The compound features a propionate backbone with a methylthio group attached, which contributes to its unique properties.

1. Toxicological Profile

Research indicates that this compound exhibits a low toxicity profile. Key findings include:

- Genotoxicity : Studies have shown that the compound is not genotoxic. In bacterial reverse mutation assays (Ames test), it did not induce mutations even at high concentrations (up to 5000 μg/plate) .

- Repeated Dose Toxicity : Evaluations using the Threshold of Toxicological Concern (TTC) suggest that exposure levels are significantly below the toxic thresholds, indicating a low risk for repeated dose toxicity .

- Skin Sensitization : The compound has been assessed for skin sensitization potential and found to be non-sensitizing at current usage levels .

| Endpoint | Result |

|---|---|

| Genotoxicity | Not genotoxic |

| Repeated Dose Toxicity | Exposure below TTC |

| Skin Sensitization | No safety concerns at declared use levels |

2. Metabolism and Excretion

The metabolism of this compound involves conversion to various metabolites, primarily through ester hydrolysis. The metabolites may include thia fatty acids, which can have roles as human metabolites .

3. Environmental Impact

Environmental assessments have indicated that this compound is not persistent or bioaccumulative, aligning with the International Fragrance Association's standards. Its risk quotients suggest minimal environmental toxicity .

Case Study 1: Flavoring Agent

In the food industry, this compound is utilized as a flavoring agent due to its pleasant odor profile. The European Food Safety Authority (EFSA) has evaluated its safety for use in food products, confirming that it can be safely consumed within established limits .

Case Study 2: Fragrance Industry

The compound is also employed in the fragrance sector. Its sensory properties make it suitable for various applications in perfumes and personal care products. Safety assessments have demonstrated that it does not pose significant risks under normal usage conditions .

Research Findings and Future Directions

Recent studies have focused on the structural modifications of similar compounds to enhance their biological activities or reduce toxicity. While specific research on this compound remains limited, ongoing investigations into related thia fatty acids may provide insights into optimizing its applications.

Q & A

Q. What are the standard laboratory methods for synthesizing Propyl 3-(methylthio)propionate?

this compound is typically synthesized via acid-catalyzed esterification of 3-(methylthio)propionic acid with propanol. For example, analogous methods for methyl esters involve refluxing the carboxylic acid with the alcohol in the presence of sulfuric acid or other catalysts . Reaction conditions (e.g., molar ratios, temperature) must be optimized to minimize side reactions like hydrolysis. Post-synthesis purification often employs fractional distillation or column chromatography, with purity verified by GC-MS (>98% purity as in methyl ester analogs) .

Q. How can researchers confirm the purity and structural integrity of this compound?

Key analytical techniques include:

- Gas Chromatography (GC) with flame ionization detection to quantify purity .

- NMR Spectroscopy (¹H and ¹³C) to confirm ester linkage and methylthio group placement. For example, methyl analogs show characteristic δ ~2.1 ppm for the methylthio (-SCH₃) group and δ ~4.1 ppm for the ester methylene .

- FT-IR to identify functional groups (e.g., C=O stretch at ~1740 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- Use fume hoods to avoid inhalation of vapors (similar to ethyl 3-(methylthio)propionate, classified under safety protocols for volatile esters) .

- Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation of the thioether group .

- Dispose of waste via certified chemical disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How do reaction variables (e.g., catalyst type, solvent) influence the yield of this compound in esterification?

- Catalyst optimization : Sulfuric acid is common, but solid acids (e.g., Amberlyst-15) may improve yield and reduce byproducts .

- Solvent selection : Solvent-free conditions or non-polar solvents (e.g., toluene) enhance esterification efficiency by shifting equilibrium via azeotropic water removal .

- Kinetic studies : Monitor reaction progress via inline FT-IR or GC to identify rate-limiting steps .

Q. What strategies mitigate the thermal instability of this compound during long-term storage or high-temperature reactions?

- Stabilizers : Addition of radical scavengers (e.g., BHT) can retard oxidation of the thioether moiety .

- Inert atmosphere : Storage under argon or nitrogen minimizes degradation .

- Low-temperature applications : Use in reactions below 50°C to preserve integrity, as seen in analogs like methyl 3-(methylthio)propionate .

Q. How is this compound utilized as a precursor for sulfur-containing heterocycles or bioactive molecules?

- Thiophene synthesis : React with α,β-unsaturated ketones under acidic conditions to form thiophene derivatives, leveraging the nucleophilic thioether group .

- Pharmaceutical intermediates : Its methylthio group can undergo alkylation or oxidation to sulfoxides for drug candidate synthesis, as demonstrated in studies on related propionate esters .

Q. What are the challenges in scaling up this compound synthesis while maintaining reproducibility?

- Batch vs. flow chemistry : Flow systems improve heat and mass transfer, critical for exothermic esterification .

- Purification bottlenecks : Scalable distillation setups or simulated moving bed chromatography may address yield losses .

- Quality control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Methodological Considerations

- Experimental design : Use factorial design (e.g., Box-Behnken) to optimize synthesis variables (temperature, catalyst loading, reaction time) .

- Data contradiction resolution : Cross-validate analytical results (e.g., NMR vs. GC-MS) to address discrepancies in purity assessments .

- Literature gaps : Compare biotechnological routes (e.g., enzymatic esterification) for greener synthesis, as explored for 3-hydroxypropionic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.